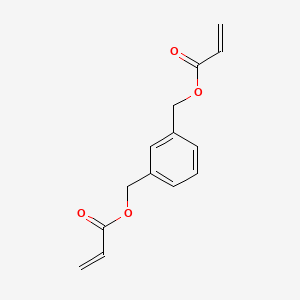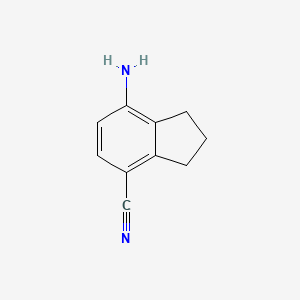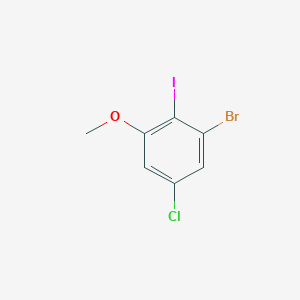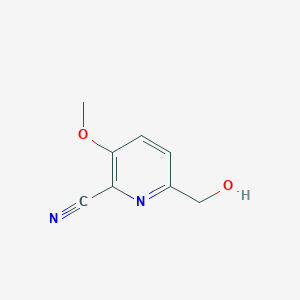
1,3-Phenylenebis(methylene) diacrylate
Vue d'ensemble
Description
1,3-Phenylenebis(methylene) diacrylate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Phenylenebis(methylene) diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Phenylenebis(methylene) diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Palladium complexes of [1,2-phenylenebis(methylene)]bis[di(tert-butyl)phosphine] (1) are used to catalyze the methoxycarbonylation of vinyl acetate, leading to high selectivities to ester products. This application is significant for the synthesis of various compounds (Rucklidge et al., 2006).
Quintet carbenes such as m-phenylenebis(phenylmethylene) and m-phenylenebis(methylene) exhibit strong chemical reactivity and are crucial in nonstereospecific addition reactions in dilution experiments (Murahashi et al., 1972).
Liquid crystalline diacrylate monomers like 1,4-(-2-methyl phenylene)-bis[4-(6-acryloyloxy-hexamethyleneoxy)benzoate] can undergo photoinitiated polymerization, which is temperature-independent up to 10-20-degrees-C above the glass transition temperature (Doornkamp et al., 1992).
Oriented liquid-crystalline diacrylate monomers are used to create uniaxially crosslinked networks with high conversion and order preservation during photopolymerization (Broer et al., 1989).
The 1-cyano-1-methylethyl radical induces cyclization of 2,2′-methylene-bis(4-methyl-1,2-phenylene)-dimethacrylate, yielding various products while suppressing polymerization (Kämmerer & Pachta, 1977).
2-Methylene-4-phenyl-1,3-dioxolane can be polymerized to produce various ester-containing copolymers, showcasing the versatility of this compound in polymer synthesis (Endo et al., 1985).
Diethyl phenylenebis(methylene) dicarbamates form complexes with 1,2- and 1,3-benzenediols, exhibiting molecular recognition as confirmed by FTIR spectroscopy (Saucedo-Balderas et al., 2014).
New diacrylate macromonomers show potential as reactive diluents in dental composite formulations, characterized by low viscosities and low volumetric shrinkage (Mueh et al., 2001).
Propriétés
IUPAC Name |
[3-(prop-2-enoyloxymethyl)phenyl]methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-13(15)17-9-11-6-5-7-12(8-11)10-18-14(16)4-2/h3-8H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGVSRAAQKDLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)COC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Phenylenebis(methylene) diacrylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B8200841.png)
![5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8200860.png)


![cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol](/img/structure/B8200878.png)
![2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200885.png)


![Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B8200896.png)



![(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8200924.png)